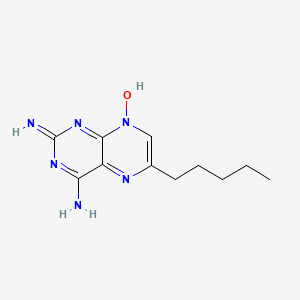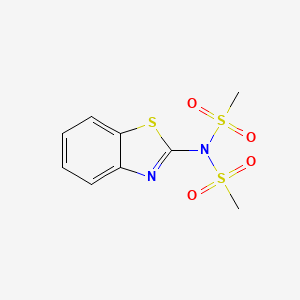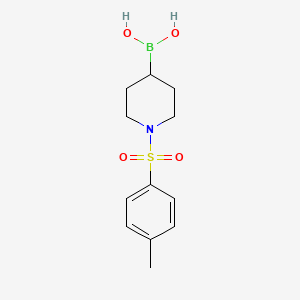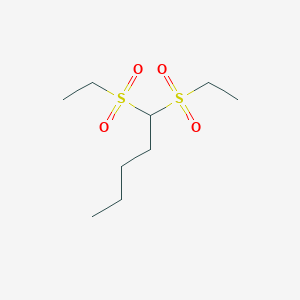
4-Amino-2-imino-6-pentylpteridin-8(2H)-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Pteridinediamine,6-pentyl-, 8-oxide is a chemical compound with the molecular formula C₁₁H₁₆N₆O and a molecular weight of 248.284 g/mol . It is also known by other names such as 8-hydroxy-2-imino-6-pentylpteridin-4-amine . This compound is part of the pteridine family, which is known for its diverse biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pteridinediamine,6-pentyl-, 8-oxide typically involves the reaction of appropriate pteridine derivatives with specific reagents under controlled conditions. One common method includes the use of pteridine-2,4-diamine as a starting material, which undergoes alkylation with pentyl halides to introduce the pentyl group at the 6-position. The oxidation at the 8-position can be achieved using oxidizing agents such as hydrogen peroxide or other suitable oxidants .
Industrial Production Methods
Industrial production of 2,4-Pteridinediamine,6-pentyl-, 8-oxide may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Pteridinediamine,6-pentyl-, 8-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can convert the compound to its reduced forms, potentially changing its reactivity and applications.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidants.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halides, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized pteridine compounds .
Applications De Recherche Scientifique
2,4-Pteridinediamine,6-pentyl-, 8-oxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex pteridine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Pteridinediamine,6-pentyl-, 8-oxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-oxy-6-pentyl-pteridine-2,4-diamine
- 2,4-Diamino-6-pentylpteridin-8-oxid
- 6-PENTYL-2,8-OXIDE
Uniqueness
2,4-Pteridinediamine,6-pentyl-, 8-oxide is unique due to its specific substitution pattern and oxidation state, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .
Propriétés
Numéro CAS |
50627-28-6 |
|---|---|
Formule moléculaire |
C11H16N6O |
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
8-hydroxy-2-imino-6-pentylpteridin-4-amine |
InChI |
InChI=1S/C11H16N6O/c1-2-3-4-5-7-6-17(18)10-8(14-7)9(12)15-11(13)16-10/h6,18H,2-5H2,1H3,(H3,12,13,15) |
Clé InChI |
FDALLINISDXAQP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CN(C2=NC(=N)N=C(C2=N1)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Ethoxy-N-[6-[(1-methyl-4-piperidinyl)carbonyl]-2-pyridinyl]benzamide](/img/structure/B13992691.png)


![1-[4-Methoxy-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13992718.png)
![4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinazoline-2-carboxamide](/img/structure/B13992730.png)
![4-[(2-hydroxybenzoyl)amino]butanoic Acid](/img/structure/B13992732.png)
![N,N-dimethyl-1-[2-(9-methylthioxanthen-9-yl)cyclopropyl]methanamine](/img/structure/B13992733.png)

![2-[4-(2-Chloroethylcarbamoylamino)phenyl]acetic acid](/img/structure/B13992742.png)
![1-[4-(Bromomethyl)-2-thiazolyl]piperidine](/img/structure/B13992744.png)



